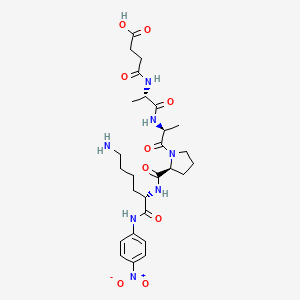

![molecular formula C23H38N7O17P3S B561347 乙酰辅酶A,[乙酰-3H] CAS No. 110073-15-9](/img/structure/B561347.png)

乙酰辅酶A,[乙酰-3H]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

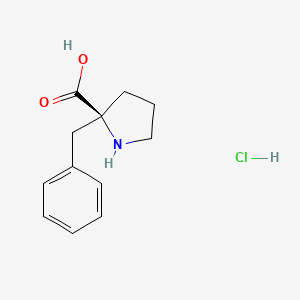

Acetyl-Coenzyme A (Ac-CoA) is the end product of glycolysis and participates in the Ac-CoA pathway, a metabolic pathway for carbon compounds . It plays a crucial role in cholesterol synthesis, fatty acid biosynthesis, and the catabolism of polyamines like spermine and spermidine . Its main function is to deliver the acetyl group to the Krebs Cycle for energy production .

Synthesis Analysis

Acetyl-CoA plays a significant role in the invasion and migration of cancer. The metabolic pathway of Acetyl-CoA exerts a great impact in cancer due to the “Warburg effect”. The concentration of Acetyl-CoA is increased in the mitochondria of cancer cells to provide ATP for survival . Acetyl-CoA is synthesized by the breakdown of carbohydrates through glycolysis and by the breakdown of fatty acids through β-oxidation .Molecular Structure Analysis

Acetyl-CoA is a thioester between coenzyme A (a thiol) and acetic acid (an acyl group carrier). The acetyl group of Acetyl-CoA is linked to the sulfhydryl substituent of the β-mercaptoethylamine group. This thioester linkage is a “high energy” bond, which is particularly reactive .Chemical Reactions Analysis

Acetyl-CoA participates in many biochemical reactions in protein, carbohydrate, and lipid metabolism. Its main function is to deliver the acetyl group to the citric acid cycle (Krebs cycle) to be oxidized for energy production .Physical And Chemical Properties Analysis

Acetyl-CoA has a molar mass of 809.57 g·mol−1. It has a UV-vis (λ max) of 260 nm and 232 nm. The absorbance at 260 nm is 16.4 mM−1 cm−1 (adenosine) and at 232 nm is 8.7 mM−1 cm−1 (thioester). The change in absorbance at 232 nm on thioester hydrolysis is −4.5 mM−1 cm−1 .科学研究应用

中心代谢物和第二信使:乙酰辅酶A (乙酰-CoA) 是反映细胞能量状态的关键代谢中间体。它通过蛋白质乙酰化(包括组蛋白)影响多种酶的活性或特异性,并通过蛋白质乙酰化控制能量代谢、有丝分裂和自噬等关键细胞过程。这突出了它在平衡分解代谢和合成代谢中的作用(Pietrocola 等,2015)。

乙酰辅酶A生物合成中的酶功能:一氧化碳脱氢酶/乙酰辅酶A合成酶(CODH)酶在梭状芽胞梭菌中乙酰辅酶A生物合成途径中起着核心作用。它催化一氧化碳和二氧化碳的相互转化,并从各种底物合成乙酰辅酶A(Morton 等,1991)。

酶活性调节:乙酰辅酶A合成酶 (Acs) 由乙酸合成乙酰辅酶A。其活性通过赖氨酸-609 的乙酰化进行翻译后调节,活化需要来自肠炎沙门氏菌的脱乙酰酶活性 CobB Sir2 蛋白。这表明 AMP 形成酶的调节机制(Starai 等,2002)。

缺氧条件下的脂肪生成:在人类细胞中,乙酰辅酶A 在缺氧条件下由谷氨酰胺衍生的 α-酮戊二酸合成用于脂质生物合成。这表明氧气在调节哺乳动物细胞中用于乙酰辅酶A 合成的碳利用方面起着至关重要的作用(Metallo 等,2011)。

工业应用:操纵辅酶A/乙酰辅酶A 可以提高工业上有用化合物的产量。例如,增加大肠杆菌中细胞内辅酶A/乙酰辅酶A 水平会促进异戊酸乙酯(一种重要的风味成分)的产生(Vadali 等,2004)。

在自噬调节中的作用:胞质乙酰辅酶A (AcCoA) 是自噬的主要调节剂,自噬是细胞自噬的过程。改变胞质乙酰辅酶A 水平的操作可以抑制或诱导自噬,突出了其对自噬治疗操作的潜力(Mariño 等,2014)。

肝脏乙酰辅酶A 的非侵入性评估:已经开发出一种使用 [13C4]β-羟基丁酸酯周转的方法来非侵入性评估体内肝脏乙酰辅酶A 含量,这对于理解肝脏糖异生和其他代谢过程至关重要(Perry 等,2017)。

作用机制

安全和危害

未来方向

The metabolic pathway of Acetyl-CoA exerts a great impact in cancer. Therefore, it may be possible to explore new feasible and more effective treatments through the Acetyl-CoA metabolic pathway. In addition, a growing number of studies have shown that abnormal epigenetic modifications have been shown to play contributing roles in cancer formation and development .

属性

IUPAC Name |

S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLZBFCDCINBPY-DBFBBOEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)

![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)

![2-[5-(2-Chloroethyl)furan-2-yl]-2-oxoacetyl chloride](/img/structure/B561283.png)